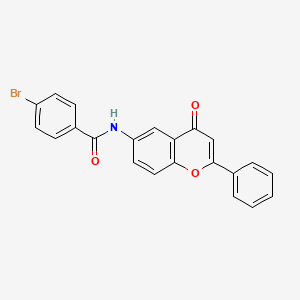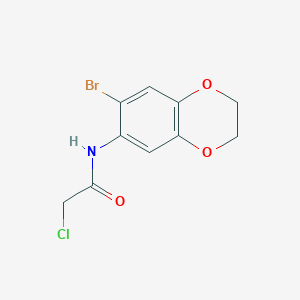
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide
描述
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide is a synthetic organic compound characterized by the presence of a bromo-substituted benzodioxin ring and a chloroacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Acylation: The final step involves the acylation of the brominated benzodioxin with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The benzodioxin ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The bromine atom can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted acetamides can be formed.
Oxidation Products: Oxidized derivatives of the benzodioxin ring.
Coupling Products: Complex molecules with extended aromatic systems.
科学研究应用
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxin ring may contribute to the compound’s binding affinity and specificity through hydrophobic and π-π interactions.
相似化合物的比较
Similar Compounds
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
- N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl(2R)-pentan-2-ylamino]acetamide
- N-[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-(isopropylamino)-N-methyl-2-oxoethanaminium
Uniqueness
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide is unique due to the presence of both a bromo-substituted benzodioxin ring and a chloroacetamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
属性
IUPAC Name |
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c11-6-3-8-9(16-2-1-15-8)4-7(6)13-10(14)5-12/h3-4H,1-2,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTSNIYFLOBPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3305414.png)
![2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3305418.png)
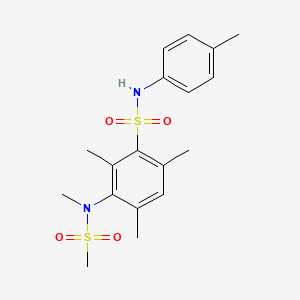
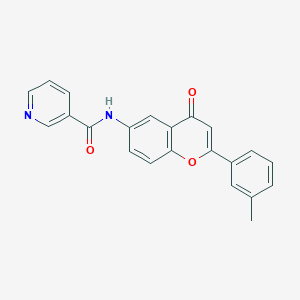
![3-[(2-Methylbenzyl)amino]propanoic acid](/img/structure/B3305436.png)
![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B3305443.png)
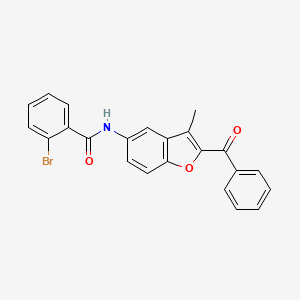
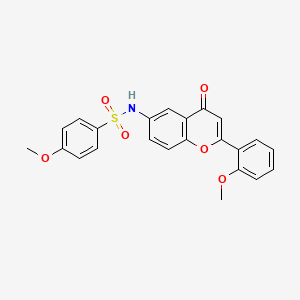
![N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide](/img/structure/B3305469.png)
![N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B3305482.png)
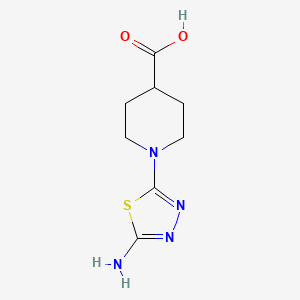
![5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305497.png)
![5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305507.png)
